methyl 3-oxo-8aH-isoquinoline-8-carboxylate
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Overview
Description
Methyl 3-oxo-8aH-isoquinoline-8-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are commonly used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-8aH-isoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:
Temperature: Typically between 50-100°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-8aH-isoquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and alcohol derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Methyl 3-oxo-8aH-isoquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 3-oxo-8aH-isoquinoline-8-carboxylate involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar in structure but with a nitrogen atom in a different position.
Isoquinoline: The parent compound of methyl 3-oxo-8aH-isoquinoline-8-carboxylate.
Quinoxaline: Another heterocyclic compound with a similar aromatic ring system.
Uniqueness
This compound is unique due to its specific functional groups and the position of the nitrogen atom in the ring system
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-oxo-8aH-isoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-6,9H,1H3 |
InChI Key |
WVXSMJWBOHWKCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=O)N=CC21 |
Origin of Product |
United States |
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